REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:6][CH:7]=[CH:8][C:9]([CH3:12])(O)[CH3:10])=[CH:3][CH2:4][OH:5].[OH:13]C/C=C(/C)\CCC=C(C)C>>[OH:5][CH2:4][CH:3]1[O:13][C:2]1([CH3:1])[CH2:6][CH2:7][CH:8]=[C:9]([CH3:12])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCO)CC=CC(C)(O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC\C=C(/CCC=C(C)C)\C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1C(CCC=C(C)C)(C)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |